2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
CAS No.: 885126-34-1
VCID: VC21337325
Molecular Formula: C15H12IN3OS
Molecular Weight: 409.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a complex organic compound with a molecular formula of C15H12IN3OS and a molecular weight of approximately 409.2 g/mol . It is identified by the CAS number 885126-34-1 and is used in various chemical syntheses, particularly as a precursor or intermediate in the production of other compounds . Synthesis MethodsThe synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide typically involves the reaction of 3,6-diiodo-1H-indazole with 2-mercapto-N-methylbenzamide. This process can be facilitated by catalysts such as copper(II) acetate and involves heating in a solvent like N-methyl-2-pyrrolidone . Synthesis Steps:
Applications and Uses2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide serves as a palladium catalyst in certain reactions, such as the synthesis of 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]benzoic acid from 3,4-dinitrobenzoyl chloride and 1,2-dimethoxyethane . The iodo group can be replaced by other halogens like bromine, chlorine, or fluorine to synthesize different derivatives. Potential Applications:
|
---|---|
CAS No. | 885126-34-1 |
Product Name | 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide |
Molecular Formula | C15H12IN3OS |
Molecular Weight | 409.2 g/mol |
IUPAC Name | 2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide |
Standard InChI | InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) |
Standard InChIKey | VHZLHFNNNDGPLF-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I |
Canonical SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-[(3-Iodo-1H-indazol-6-yl)thio]-N-methylbenzamide; BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl-; Axitinib Impurity f |
PubChem Compound | 11668673 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume